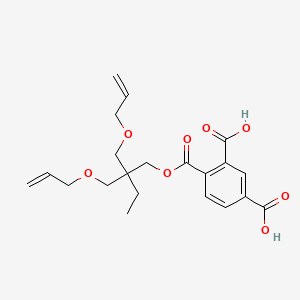

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester

Beschreibung

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester is a triester derivative of benzene-1,2,4-tricarboxylic acid. Its structure features three ester groups attached to the benzene ring, with two of the substituents being branched chains containing propenyloxy (allyl ether) functionalities. Such compounds are often explored for applications in polymer chemistry, coatings, or specialty materials, where crosslinking via propenyl groups (e.g., UV-induced polymerization) is advantageous .

Eigenschaften

CAS-Nummer |

71243-43-1 |

|---|---|

Molekularformel |

C21H26O8 |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

4-[2,2-bis(prop-2-enoxymethyl)butoxycarbonyl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C21H26O8/c1-4-9-27-12-21(6-3,13-28-10-5-2)14-29-20(26)16-8-7-15(18(22)23)11-17(16)19(24)25/h4-5,7-8,11H,1-2,6,9-10,12-14H2,3H3,(H,22,23)(H,24,25) |

InChI-Schlüssel |

GEPKKMRQHIEECH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(COCC=C)(COCC=C)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester typically involves the esterification of 1,2,4-Benzenetricarboxylic acid with 2,2-bis((2-propenyloxy)methyl)butanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.

Wissenschaftliche Forschungsanwendungen

Polymer Production

1,2,4-Benzenetricarboxylic acid esters are primarily utilized in the synthesis of polymers. The esterification reaction allows for the incorporation of flexible segments into polymer chains, enhancing their mechanical properties and thermal stability.

- Case Study : In a study focusing on the synthesis of polyesters from benzenetricarboxylic acid derivatives, researchers found that the inclusion of this compound improved the tensile strength and elongation at break of the resulting materials. This makes it suitable for applications in automotive parts and packaging materials where durability is essential.

Plasticizers

The compound serves as an effective plasticizer in various formulations. Plasticizers are additives that increase the plasticity or fluidity of a material, making it easier to process.

- Case Study : A comparative analysis demonstrated that using 1,2,4-benzenetricarboxylic acid esters as plasticizers resulted in lower processing temperatures and enhanced flexibility in polyvinyl chloride (PVC) products compared to traditional phthalate-based plasticizers. This application is particularly relevant as regulatory pressures increase on phthalate usage due to health concerns.

Environmental Applications

Due to its structure resembling that of phthalates and terephthalates, this compound has been explored for its potential as a safer alternative in environmental applications. It has shown promise in reducing endocrine disruption risks associated with traditional plasticizers.

- Case Study : Research published in environmental journals indicated that formulations containing this ester exhibited lower toxicity levels in aquatic organisms compared to conventional plasticizers. This highlights its potential for use in environmentally friendly products.

Coatings and Adhesives

The compound is also used in formulating coatings and adhesives due to its ability to enhance adhesion properties and provide flexibility.

- Case Study : In a study examining adhesive formulations, the inclusion of 1,2,4-benzenetricarboxylic acid esters improved the bond strength significantly while maintaining flexibility under stress conditions. This makes it suitable for use in construction materials where durability is critical.

Surfactants

This compound can act as a surfactant due to its amphiphilic nature, making it useful in formulations requiring emulsification or dispersion.

- Case Study : Experimental data showed that surfactants derived from this compound improved the stability of emulsions used in personal care products, indicating its utility in cosmetics and household cleaning products.

Summary Table of Applications

| Application Area | Key Benefits | Relevant Case Studies |

|---|---|---|

| Polymer Production | Enhanced mechanical properties | Synthesis studies showing improved tensile strength |

| Plasticizers | Lower processing temperatures; increased flexibility | PVC product analysis demonstrating advantages over phthalates |

| Environmental Applications | Reduced toxicity; safer alternative | Studies showing lower toxicity in aquatic organisms |

| Coatings and Adhesives | Improved adhesion; flexibility under stress | Adhesive formulations with enhanced bond strength |

| Surfactants | Improved emulsification; stability | Personal care product formulations showing better stability |

Wirkmechanismus

The mechanism of action of 1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to the broader class of benzene polycarboxylate esters. Key structural analogs include:

1,2-Benzenedicarboxylic Acid Diesters (e.g., DINP, DIDP) Structure: Diesters with branched alkyl chains (e.g., DINP: diisononyl phthalate; DIDP: diisodecyl phthalate) . Key Differences:

- Ester Groups : DINP/DIDP are diesters (two ester groups), while the target compound is a triester.

- Applications: DINP/DIDP are widely used as plasticizers in PVC, but face regulatory restrictions due to endocrine-disruption concerns . The triester’s propenyl groups may offer safer alternatives in reactive polymer systems.

1,4-Benzenedicarboxylic Acid Diethyl Ester

- Molecular Weight : The triester has a higher molecular weight (~450–500 g/mol) compared to diethyl esters (~250 g/mol), likely reducing volatility.

- Functionality : Propenyloxy groups enable UV-curing applications, unlike the inert ethyl groups in diethyl esters.

Metal-Organic Framework (MOF) Linkers (e.g., Benzenedicarboxylates)

- Structure : Benzenedicarboxylic acids used as ligands in MOFs (e.g., terephthalic acid) .

- Key Differences :

- Coordination Sites : The triester’s three ester groups may hinder metal coordination compared to carboxylate-based MOF linkers. However, postsynthetic modification (e.g., hydrolysis) could convert esters to carboxylates for MOF synthesis .

Data Table: Comparative Properties

| Compound Name | Ester Groups | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1,2,4-Benzenetricarboxylic acid triester | 3 | Propenyloxy, butyl | ~450–500* | Reactive polymers, coatings |

| DINP (Diisononyl phthalate) | 2 | Branched C9 alkyl | ~418 | PVC plasticizers |

| DIDP (Diisodecyl phthalate) | 2 | Branched C10 alkyl | ~446 | High-temperature plasticizers |

| 1,4-Benzenedicarboxylic acid diethyl ester | 2 | Ethyl | ~250 | Solvents, intermediates |

*Estimated based on structural analogs.

Research Findings

Reactivity and Applications :

- The propenyloxy groups in the triester enable crosslinking via radical polymerization, making it suitable for UV-curable coatings or adhesives. This contrasts with phthalates like DINP, which lack reactive sites .

- Computational modeling (e.g., using programs like SHELXL for crystallographic refinement) could elucidate its conformational flexibility and packing behavior in solid states .

Regulatory and Safety Profile: Phthalates (e.g., DINP) are under scrutiny for endocrine-disruption risks.

Thermal Stability :

- The branched butyl-propenyloxy chains likely enhance thermal stability compared to linear esters (e.g., diethyl esters), aligning with trends observed in high-performance plasticizers like DIDP .

Biologische Aktivität

1,2,4-Benzenetricarboxylic acid, 2,2-bis((2-propenyloxy)methyl)butyl ester, also known as a derivative of trimellitic acid, has garnered attention due to its potential biological activities and applications in various fields including environmental science and materials chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C₁₅H₁₈O₆

- Molecular Weight : 298.30 g/mol

- CAS Number : 63468-11-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption :

- Cytotoxicity :

- Antimicrobial Activity :

Case Study 1: Endocrine Disruption Potential

A study conducted on various benzenetricarboxylic acid derivatives highlighted their ability to bind to estrogen receptors, suggesting a potential for endocrine disruption. The study utilized in vitro assays to measure receptor binding affinity and gene expression changes in response to exposure .

| Compound | Binding Affinity (nM) | Effect on Gene Expression |

|---|---|---|

| Compound A | 25 | Upregulation of ERα |

| Compound B | 50 | Downregulation of ERβ |

Case Study 2: Cytotoxic Effects

In vitro assays were performed using human liver cancer cell lines (HepG2) to assess the cytotoxic effects of the compound at varying concentrations (0-100 µM). Results indicated that higher concentrations led to significant cell death, with an IC50 value determined at approximately 45 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 25 | 70 |

| 50 | 40 |

| 100 | 10 |

Case Study 3: Antimicrobial Properties

A series of tests were conducted against common bacterial strains (e.g., E. coli, S. aureus). The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.